An In-depth Technical Guide on the Synthesis and Characterization of 2,3-Dichloro-5-nitrobenzaldehyde
An In-depth Technical Guide on the Synthesis and Characterization of 2,3-Dichloro-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dichloro-5-nitrobenzaldehyde, a valuable intermediate in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data.
Chemical Properties and Identifiers
2,3-Dichloro-5-nitrobenzaldehyde is a substituted aromatic aldehyde with the following chemical properties:
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NO₃ | [PubChem] |
| Molecular Weight | 220.01 g/mol | [PubChem] |
| IUPAC Name | 2,3-dichloro-5-nitrobenzaldehyde | [PubChem] |
| CAS Number | 887360-79-4 | [PubChem] |
| InChI | InChI=1S/C7H3Cl2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H | [PubChem] |
| InChIKey | ZZJAWGXUZSICTN-UHFFFAOYSA-N | [PubChem] |
| Canonical SMILES | C1=C(C=C(C(=C1C=O)Cl)Cl)--INVALID-LINK--[O-] | [PubChem] |
Synthesis Pathway
The synthesis of 2,3-Dichloro-5-nitrobenzaldehyde is typically achieved through a two-step process starting from 2,3-dichloroaniline. The first step involves the conversion of 2,3-dichloroaniline to 2,3-dichlorobenzaldehyde. The subsequent step is the nitration of 2,3-dichlorobenzaldehyde to yield the final product.
Caption: Synthetic pathway of 2,3-Dichloro-5-nitrobenzaldehyde.
Experimental Protocols
Synthesis of 2,3-Dichlorobenzaldehyde from 2,3-Dichloroaniline
This procedure is adapted from methodologies described in the literature for the synthesis of dichlorobenzaldehydes.[1]
Materials:
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2,3-Dichloroaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Formaldoxime solution (prepared from formaldehyde and hydroxylamine hydrochloride)
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Copper(II) Sulfate (CuSO₄)
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Sodium Sulfite (Na₂SO₃)
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Sodium Acetate (NaOAc)
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Ice
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Water
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Dichloromethane (CH₂Cl₂) or other suitable organic solvent
Procedure:
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Diazotization:
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Suspend 2,3-dichloroaniline in a mixture of concentrated HCl and water.
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Cool the suspension to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.
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Formylation:
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In a separate flask, prepare a solution of copper(II) sulfate and sodium acetate in water.
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Add a small amount of sodium sulfite as a reducing agent.
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To this solution, add a freshly prepared formaldoxime solution.
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Cool this mixture to 5-10 °C.
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Slowly add the previously prepared diazonium salt solution to the formaldoxime-copper salt mixture with vigorous stirring, maintaining the temperature below 10 °C.
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Hydrolysis and Isolation:
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After the addition is complete, stir the reaction mixture for 30 minutes.
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Acidify the mixture with concentrated HCl and heat under reflux for 30-60 minutes.
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Isolate the crude 2,3-dichlorobenzaldehyde by steam distillation or solvent extraction with dichloromethane.
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Purification:
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Wash the organic extract with a sodium bicarbonate solution to remove acidic impurities, followed by a water wash.
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Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
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Synthesis of 2,3-Dichloro-5-nitrobenzaldehyde
This is a general procedure for the nitration of an aromatic aldehyde, which can be adapted for 2,3-dichlorobenzaldehyde.
Materials:
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2,3-Dichlorobenzaldehyde
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Concentrated Nitric Acid (HNO₃, 70%)
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Ice
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Water
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Dichloromethane (CH₂Cl₂) or other suitable organic solvent
Procedure:
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Preparation of the Nitrating Mixture:
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In a flask, carefully add concentrated sulfuric acid.
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Cool the sulfuric acid to 0-5 °C in an ice bath.
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Slowly add concentrated nitric acid to the cooled sulfuric acid with constant stirring. Keep the mixture in the ice bath.
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Nitration Reaction:
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Dissolve 2,3-dichlorobenzaldehyde in a minimal amount of concentrated sulfuric acid in a separate flask and cool it to 0-5 °C.
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Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,3-dichlorobenzaldehyde, ensuring the temperature does not rise above 10 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
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Work-up and Isolation:
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Pour the reaction mixture slowly onto crushed ice with stirring.
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A precipitate of the crude 2,3-Dichloro-5-nitrobenzaldehyde should form.
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Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
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-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.
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Characterization Data
Table 1: Computed Characterization Data for 2,3-Dichloro-5-nitrobenzaldehyde
| Parameter | Predicted Value | Source |
| XLogP3 | 2.5 | [PubChem] |
| Hydrogen Bond Donor Count | 0 | [PubChem] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem] |
| Rotatable Bond Count | 1 | [PubChem] |
| Exact Mass | 218.9489983 g/mol | [PubChem] |
| Monoisotopic Mass | 218.9489983 g/mol | [PubChem] |
| Topological Polar Surface Area | 62.9 Ų | [PubChem] |
For comparison, the experimental data for the closely related compound, 2-chloro-5-nitrobenzaldehyde, is provided below.
Table 2: Experimental Characterization Data for 2-Chloro-5-nitrobenzaldehyde
| Parameter | Value | Source |
| Melting Point | 75-77 °C | [Sigma-Aldrich] |
| ¹H NMR (CDCl₃) | δ 10.50 (s, 1H), 8.74 (d, J=2.8 Hz, 1H), 8.39 (dd, J=8.8, 2.8 Hz, 1H), 7.71 (d, J=8.8 Hz, 1H) | [ChemicalBook] |
Experimental Workflow Visualization
The overall experimental workflow from starting material to the purified product is depicted in the following diagram.
Caption: Experimental workflow for the synthesis and characterization.
Conclusion
This guide outlines a feasible synthetic route and purification protocol for 2,3-Dichloro-5-nitrobenzaldehyde. While experimental characterization data is not widely published, the provided information on related compounds and computed properties offers a solid foundation for researchers. The detailed protocols and workflow diagrams serve as a practical resource for the synthesis of this important chemical intermediate. It is strongly recommended that the final product be thoroughly characterized using modern analytical techniques to confirm its identity and purity.
